molecular formula C11H11BrN2O2 B12010488 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B12010488
M. Wt: 283.12 g/mol
InChI Key: TVQKZLSQJFSLJF-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound with the molecular formula C11H11BrN2O2 It is a member of the sydnone class of compounds, which are known for their unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 3-(2-isopropylphenyl)sydnone with bromine in the presence of sodium acetate and glacial acetic acid. The reaction is carried out under stirring and on an ice bath to control the temperature and ensure the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with molecular targets through its reactive functional groups. The oxadiazole ring can participate in various chemical reactions, leading to the formation of new bonds and the modification of biological molecules. The bromine atom can also facilitate interactions with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

3-(4-bromo-2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C11H11BrN2O2/c1-7(2)9-5-8(12)3-4-10(9)14-6-11(15)16-13-14/h3-7H,1-2H3

InChI Key

TVQKZLSQJFSLJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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